5-Sulfooxymethylfurfural
Overview
Description
5-Sulfooxymethylfurfural is an organic compound with the molecular formula C6H6O6S. It is a derivative of 5-hydroxymethylfurfural, which is a product of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. This compound is known for its mutagenic and carcinogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Sulfooxymethylfurfural is typically synthesized from 5-hydroxymethylfurfural. The process involves the sulfonation of 5-hydroxymethylfurfural using sulfuric acid or other sulfonating agents. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous flow of 5-hydroxymethylfurfural and sulfuric acid through a reactor. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Sulfooxymethylfurfural undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to 5-hydroxymethylfurfural.
Substitution: It can undergo nucleophilic substitution reactions where the sulfoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: 5-Hydroxymethylfurfural.
Substitution: Various substituted furfural derivatives.
Scientific Research Applications
5-Sulfooxymethylfurfural has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It is studied for its mutagenic and carcinogenic properties, particularly its effects on DNA and cellular processes.
Medicine: Research is ongoing to understand its potential therapeutic applications and toxicological effects.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-sulfooxymethylfurfural involves its conversion to reactive intermediates that can interact with cellular components. It is metabolized to form electrophilic species that can bind to DNA, proteins, and other macromolecules, leading to mutagenic and carcinogenic effects. The primary molecular targets include DNA and various enzymes involved in cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfurfural: A precursor to 5-sulfooxymethylfurfural, known for its presence in thermally processed foods.
Furfuryl Alcohol: Another furan derivative with similar chemical properties.
5-Chloromethylfurfural: A chlorinated derivative with strong hepatocarcinogenic properties.
Uniqueness
This compound is unique due to its sulfoxy group, which imparts distinct chemical reactivity and biological activity. Its ability to form electrophilic intermediates makes it particularly potent in mutagenic and carcinogenic studies .
Properties
IUPAC Name |
(5-formylfuran-2-yl)methyl hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O6S/c7-3-5-1-2-6(12-5)4-11-13(8,9)10/h1-3H,4H2,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMJEBICTINBRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C=O)COS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166565 | |
Record name | 5-Sulfooxymethylfurfural | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10166565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159091-35-7 | |
Record name | 5-Sulfooxymethylfurfural | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159091357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Sulfooxymethylfurfural | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10166565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Sulfooxymethylfurfural | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MT9W9WN4L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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